Benzil monohydrazone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

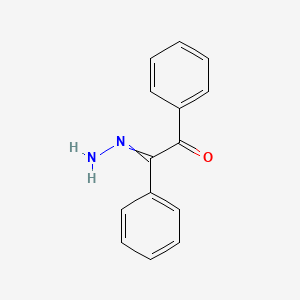

Benzil monohydrazone is an organic compound with the molecular formula C14H12N2O. It is a hydrazone derivative of benzil and is known for its unique chemical properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a hydrazinylidene group attached to a diphenylethanone backbone, making it a versatile molecule for synthetic and analytical purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzil monohydrazone typically involves the reaction of benzil with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated for several hours, leading to the formation of the desired hydrazone product. The crude product is then purified by recrystallization or column chromatography to obtain pure this compound .

Industrial Production Methods: This includes optimizing reaction conditions, solvent usage, and purification techniques to achieve higher yields and purity suitable for industrial applications .

Analyse Chemischer Reaktionen

Coordination Chemistry with Transition Metals

Benzil monohydrazone acts as a polydentate ligand, forming stable complexes with transition metals. These reactions are critical in catalysis and material science:

-

Nickel(II) Complexes : Reacts with Ni(II) ions to form mononuclear complexes where the ligand adopts a tetradentate N₂O₂ coordination mode. Magnetic moment data (~3.2 BM) and electronic spectra confirm an octahedral geometry .

-

Copper(II) and Zinc(II) Helicates : Forms trinuclear helicates with Cu(II) and Zn(II), where three ligand molecules wrap around the metal centers. X-ray crystallography reveals distorted trigonal bipyramidal geometries for Cu(II) complexes .

-

Mixed-Ligand Complexes : Combines with diacetyl monoxime to form heteroleptic complexes with Cr(III), Mn(II), Fe(III), Co(II), Ni(II), and Cu(II). These complexes exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli .

Table 1: Metal Complex Properties

| Metal Ion | Coordination Geometry | Notable Applications | References |

|---|---|---|---|

| Ni(II) | Octahedral | Catalysis, Sensor Materials | |

| Cu(II) | Trigonal Bipyramidal | Anticancer Research | |

| Co(II) | Hexacoordinate | Antimicrobial Agents |

Condensation Reactions

The hydrazone group enables condensation with carbonyl compounds:

-

Schiff Base Formation : Reacts with indole derivatives (e.g., 3-formylindole) to form bioactive Schiff bases. These compounds show antiproliferative activity against A549 lung cancer cells (IC₅₀ = 12–18 μM) .

-

Ketone-Mediated Crosslinking : In the presence of Ni(II), undergoes condensation with ketones (e.g., acetone) to generate tetradentate ligands. The reaction involves coupling two this compound units via a single carbon from the ketone .

Key Reaction Pathway :

\text{this compound} + \text{RCOR'} \xrightarrow{\text{Ni}^{2+}} \text{[Ni(L)_2]}^{2+} + \text{H}_2\text{O}

(L = ligand derived from condensation product)

Oxidation to Diazo Compounds

This compound is oxidized to diazo derivatives under specific conditions:

-

Azibenzil Synthesis : Treatment with hypervalent iodine reagents (e.g., PhI(OAc)₂) yields azibenzil (diazo compound) in near-quantitative yields. This reaction is pivotal in synthesizing photolabile precursors for organic synthesis .

Reaction Efficiency :

| Substrate | Oxidizing Agent | Yield (%) | Reference |

|---|---|---|---|

| This compound | PhI(OAc)₂ | 99 |

Supramolecular Catalysis

In green chemistry applications, this compound participates in benzoin condensations:

-

Phenytoin Synthesis : Under supramolecular catalysis with hydroxypropyl-β-cyclodextrin (HP-β-CD) in water, it facilitates the synthesis of phenytoin (an antiepileptic drug) via condensation, oxidation, and cyclization steps.

Biological Activity

While not a direct chemical reaction, its derivatives exhibit bioactivity:

-

Antimicrobial Schiff Bases : Derivatives with indole moieties show selective toxicity against cancer cells (A549 and 4T1) while sparing normal cells (MRC-5, NIH 3T3) .

-

Antifungal Complexes : Cu(II) complexes demonstrate efficacy against Candida albicans (MIC = 8–16 μg/mL) .

Stability and Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 200°C, beyond which it decomposes to release irritant gases (e.g., NOₓ) .

Comparative Reactivity

This compound’s reactivity differs from structurally related compounds:

Table 2: Reactivity Comparison

| Compound | Reactivity with Ni(II) | Bioactivity (IC₅₀) | Reference |

|---|---|---|---|

| This compound | Forms helicates | 12–18 μM (A549) | |

| Benzaldehyde hydrazone | No complexation | >50 μM | |

| Dibenzyl azine | Weak coordination | Inactive |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Benzil monohydrazone has demonstrated promising anticancer properties. A study synthesized several benzil-derived Schiff bases and evaluated their antiproliferative activities against various cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell growth, suggesting potential as anticancer agents .

Enzyme Inhibition

Research has shown that this compound acts as a selective inhibitor of cholinesterases (CEs), which are crucial in neuropharmacology. The structure-activity relationship (SAR) studies revealed that modifications to the benzil moiety can enhance inhibitory potency, making it a candidate for developing therapeutic agents targeting neurodegenerative diseases .

Material Science

Photophysical Properties

this compound is utilized in photophysical studies due to its ability to sensitize phosphorescence in polymer matrices. For instance, when incorporated into ladder-type methyl-poly(para-phenylene), it significantly alters the emission properties, leading to enhanced phosphorescence and delayed fluorescence characteristics .

Luminescent Materials

Neodymium-doped benzil crystals have been synthesized for their luminescent properties. These materials exhibit promising absorption and emission characteristics suitable for solid-state laser applications. The Judd-Ofelt theory has been applied to analyze the radiative decay times, indicating their potential use in advanced optical devices .

Chemical Synthesis

Intermediate in Organic Reactions

this compound serves as an important intermediate in various organic synthesis reactions. It has been employed in the synthesis of more complex compounds through reactions with different electrophiles and nucleophiles, showcasing its versatility as a building block in organic chemistry .

Chlorination Reactions

In catalytic systems, this compound has been shown to facilitate the chlorination of alcohols when used with chlorodimethylsilane under mild conditions. This application highlights its role in enhancing reaction selectivity and efficiency in synthetic organic chemistry .

Data Table: Summary of Applications

Case Studies

-

Antiproliferative Activity Study

A series of novel Schiff bases derived from benzil were synthesized and tested for their antiproliferative activities against various cancer cell lines. The study found that specific substitutions on the benzil structure significantly enhanced their anticancer efficacy, highlighting the importance of structural modifications in drug design. -

Enzyme Inhibition Analysis

In a detailed analysis of this compound's inhibitory effects on cholinesterases, researchers identified key structural features that contribute to its potency. The findings suggest that further optimization could lead to effective treatments for conditions like Alzheimer's disease. -

Photophysical Properties Investigation

A study examining the photophysical properties of benzil-doped polymers revealed that the incorporation of benzil significantly altered emission characteristics, making it a valuable component for developing advanced luminescent materials.

Wirkmechanismus

The mechanism of action of Benzil monohydrazone involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

Pathways Involved: It can influence cellular pathways related to oxidative stress, apoptosis, and signal transduction, contributing to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Benzil: A precursor in the synthesis of Benzil monohydrazone.

Hydrazones: A class of compounds with similar hydrazinylidene functional groups.

Schiff Bases: Compounds with similar structural features and reactivity.

Eigenschaften

CAS-Nummer |

5344-88-7 |

|---|---|

Molekularformel |

C14H12N2O |

Molekulargewicht |

224.26 g/mol |

IUPAC-Name |

(2Z)-2-hydrazinylidene-1,2-diphenylethanone |

InChI |

InChI=1S/C14H12N2O/c15-16-13(11-7-3-1-4-8-11)14(17)12-9-5-2-6-10-12/h1-10H,15H2/b16-13- |

InChI-Schlüssel |

CDQPGWNBSOSEMZ-SSZFMOIBSA-N |

SMILES |

C1=CC=C(C=C1)C(=NN)C(=O)C2=CC=CC=C2 |

Isomerische SMILES |

C1=CC=C(C=C1)/C(=N/N)/C(=O)C2=CC=CC=C2 |

Kanonische SMILES |

C1=CC=C(C=C1)C(=NN)C(=O)C2=CC=CC=C2 |

Physikalische Beschreibung |

Off-white or light yellow crystalline powder; [Alfa Aesar MSDS] |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.